molecular formula C10H15F3O2 B1266788 Cyclooctyl trifluoroacetate CAS No. 1478-73-5

Cyclooctyl trifluoroacetate

Katalognummer B1266788
CAS-Nummer: 1478-73-5
Molekulargewicht: 224.22 g/mol
InChI-Schlüssel: AXWMFWDPPKYELQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclooctyl trifluoroacetate is a chemical compound with the linear formula C10H15F3O2 . It has a molecular weight of 224.225 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Wissenschaftliche Forschungsanwendungen

1. Catalysis in Organic Synthesis

Cyclooctyl trifluoroacetate, as part of the trifluoroacetic acid family, has been utilized extensively in organic synthesis. For example, it is efficient in catalyzing Prins cyclizations of enol ethers to form tetrahydropyrans, a process vital in synthesizing various organic compounds with high yield and selectivity (Hart & Bennett, 2003). Additionally, trifluoroacetic acid facilitates Claisen rearrangement and cyclization reactions, yielding complex organic structures like 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones and 3-arylmethyl-2-amino-quinolines (Pathak, Madapa, & Batra, 2007).

2. Applications in Catalytic Reactions

Cyclooctyl trifluoroacetate plays a role in catalytic reactions involving carboxylation of linear and cyclic alkanes. For instance, vanadium (IV) and (V) complexes in trifluoroacetic acid (TFA) can catalyze the conversion of cyclopentane and cyclohexane into carboxylic acids (Reis et al., 2005). Also, TFA catalyzes the synthesis of complex molecules like amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines (Bera et al., 2014).

Eigenschaften

IUPAC Name

cyclooctyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O2/c11-10(12,13)9(14)15-8-6-4-2-1-3-5-7-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWMFWDPPKYELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291179
Record name cyclooctyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclooctyl trifluoroacetate

CAS RN

1478-73-5
Record name NSC73715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclooctyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOOCTYL TRIFLUOROACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclooctyl trifluoroacetate
Reactant of Route 2
Reactant of Route 2
Cyclooctyl trifluoroacetate
Reactant of Route 3
Reactant of Route 3
Cyclooctyl trifluoroacetate
Reactant of Route 4
Reactant of Route 4
Cyclooctyl trifluoroacetate
Reactant of Route 5
Reactant of Route 5
Cyclooctyl trifluoroacetate
Reactant of Route 6
Reactant of Route 6
Cyclooctyl trifluoroacetate

Citations

For This Compound
12
Citations
JE Nordlander, KD Kotian, DE Raff… - Journal of the …, 1984 - ACS Publications
… Peterson and Allen in 1962 reportedthat CF3C02H containing Na02CCF3 adds to (Z)-cyclooctene (1) at 35 C to produce cyclooctyl trifluoroacetate(2-OTFA) (plus minor products of …
Number of citations: 11 pubs.acs.org
PE Peterson, G Allen - The Journal of Organic Chemistry, 1962 - ACS Publications
Rates and products of addition of trifluoroacetic acid to the various hexenes and to cycloalkenes having flye to eight carbon atoms were determined. The cations presumably formed …
Number of citations: 32 pubs.acs.org
D Seyferth, B Prokai, RJ Cross - Journal of Organometallic Chemistry, 1968 - Elsevier
… Phenylmercuric trifluoroacetate and phenyhnercuric chlorodifluoroacetate, on the other hand, reacted with cyclooctene at retlux to produce cyclooctyl trifluoroacetate (83 %) and …
Number of citations: 16 www.sciencedirect.com
MS Webster-Gardiner, R Fu, GC Fortman… - Catalysis Science & …, 2015 - pubs.rsc.org
… in trifluoroacetic acid reacts to form cyclooctyl trifluoroacetate. Thus, additional COE may bind to … the presumed species after the COE is converted to cyclooctyl trifluoroacetate (eqn (2)). …
Number of citations: 30 pubs.rsc.org
RD Bach, TH Taaffee, JW Holubka - The Journal of Organic …, 1980 - ACS Publications
… column of 10% SE-30at 110 C) showed a 17% conversion to cyclooctyl trifluoroacetate. An … spectrum identical with that of authentic cyclooctyl trifluoroacetate prepared by the reaction of …
Number of citations: 15 pubs.acs.org
NC Deno, EJ Jedziniak, LA Messer, MD Meyer… - Tetrahedron, 1977 - Elsevier
… of cyclooctyl trifluoroacetate reached 46% (24 hr, 25”, 2-fold excess of H202), 10% of byproducts were already present. From 1-3 days, the yield of cyclooctyl trifluoroacetate remained …
Number of citations: 62 www.sciencedirect.com
SI Murahashi, Y Oda, N Komiya, T Naota - Tetrahedron letters, 1994 - academia.edu
… Similar treatment of cyclooetane afforded a mixture of cyclooctyl trifluoroacetate (32% based on cyclooctane) and cyclooctanone (8%) (conv., 81%). The wifluoro- …
Number of citations: 65 www.academia.edu
N Komiya, S Noji, SI Murahashi - Chemical Communications, 2001 - pubs.rsc.org
… Cyclooctane 81 Cyclooctyl trifluoroacetate 40 …
Number of citations: 40 pubs.rsc.org
LS Boguslavskaya, AV Kartashov… - Russian Chemical …, 1990 - iopscience.iop.org
… Under these conditions cyclooctyl trifluoroacetate was obtained in good yield (50%) from cyclooctane and also ejco-2-trifluoroacetoxynorbornane (52%) and exo-2-norbornyl nitrate (23…
Number of citations: 11 iopscience.iop.org
H ARZOUMANIAN, J METZGER - Synthesis, 1971 - thieme-connect.com
… As a special type of reaction, the formation of cyclooctyl trifluoroacetate (12) from cyclooctene (10) and phenylmercuric trifluoroacetate (11) at reflux temperature should be mentioned5 1 …
Number of citations: 30 www.thieme-connect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.